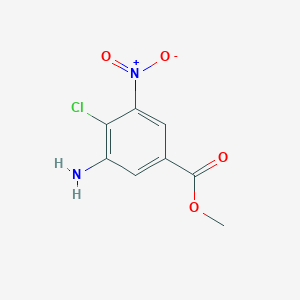

Methyl 3-amino-4-chloro-5-nitrobenzoate

Description

Significance within Substituted Aromatic Systems in Organic Chemistry

Substituted aromatic systems form the bedrock of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of various functional groups onto an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. Aromatic substitution reactions, therefore, are fundamental processes in organic chemistry, allowing for the precise construction of complex molecular architectures.

The benzene (B151609) ring in Methyl 3-amino-4-chloro-5-nitrobenzoate is electron-deficient due to the presence of two electron-withdrawing groups: the nitro group (-NO2) and the chloro group (-Cl). This electronic characteristic makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r) reactions, a key reaction type for introducing further functionalities. researchgate.net Conversely, the amino group (-NH2) is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro and chloro groups generally disfavors such reactions. The interplay of these electronic effects makes polysubstituted benzenes like this one valuable for studying reaction mechanisms and substituent effects.

Strategic Importance of Multifunctional Benzoate (B1203000) Esters in Chemical Synthesis

Benzoate esters are a crucial class of compounds in organic synthesis, often serving as key intermediates and building blocks. youtube.com The ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing synthetic versatility. chemicalbook.com For instance, the methyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions.

Overview of Research Trajectories for Related Halogenated Nitroaminobenzoates

Research into halogenated nitroaminobenzoates and related halogenated nitroaromatic compounds is driven by their utility as synthetic intermediates. A significant area of investigation is the selective reduction of the nitro group to an amino group in the presence of a halogen. This transformation is crucial for the synthesis of halogenated anilines, which are important precursors for dyes, pesticides, and pharmaceuticals. researchgate.net The challenge lies in achieving high chemoselectivity, as the halogen substituent can also be susceptible to reduction (hydrodehalogenation). researchgate.net

Another research focus is the use of these compounds in nucleophilic aromatic substitution reactions. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halogen atom by a variety of nucleophiles. This allows for the introduction of diverse functionalities onto the aromatic ring. Furthermore, the study of the spectroscopic properties of substituted benzoates provides valuable insights into the electronic and steric effects of the substituents. cdnsciencepub.comscirp.orgacs.org The environmental fate and potential for bioremediation of halogenated nitroaromatic compounds are also emerging areas of research, given their presence as industrial chemicals. mdpi.comnih.gov

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely available in the public domain. However, data for structurally related compounds can provide valuable insights.

Table 1: Physicochemical Properties of Related Benzoate Derivatives

| Property | Methyl 3-amino-4-chlorobenzoate | Methyl 4-chloro-3-nitrobenzoate | 4-(Methylamino)-3-nitrobenzoic acid |

| Molecular Formula | C8H8ClNO2 | C8H6ClNO4 | C8H8N2O4 |

| Molecular Weight | 185.61 g/mol nih.gov | 215.59 g/mol sigmaaldrich.com | 196.16 g/mol chemicalbook.com |

| Melting Point | Not available | Not available | >300 °C chemicalbook.com |

| Boiling Point | Not available | Not available | 393.7±37.0 °C (Predicted) chemicalbook.com |

| CAS Number | 40872-87-5 nih.gov | 14719-83-6 sigmaaldrich.com | 41263-74-5 chemicalbook.com |

Table 2: Spectroscopic Data Interpretation for Substituted Benzoates

Spectroscopic techniques are essential for the structural elucidation of compounds like this compound. While specific spectra for this exact compound are not readily accessible, general principles for related structures can be outlined.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by the substitution pattern. The methyl ester protons would appear as a singlet, typically around 3.9 ppm. The amino group protons would appear as a broad singlet. |

| ¹³C NMR | The spectrum would show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the ester would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the amino, chloro, and nitro substituents. |

| IR Spectroscopy | Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively). The C-Cl stretching would appear in the fingerprint region. scirp.orgresearchgate.net |

| Mass Spectrometry | The molecular ion peak would correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group from the ester and potentially the nitro group. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGLZBFIGKDACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of Methyl 3 Amino 4 Chloro 5 Nitrobenzoate

Transformations Involving the Aromatic Amino Group

The amino group (-NH₂) is a versatile functional group that can undergo numerous transformations, making it a key site for molecular modification.

The amino group of Methyl 3-amino-4-chloro-5-nitrobenzoate can readily undergo acylation or amidation to form the corresponding amides. This transformation is fundamental in organic synthesis for the formation of C-N bonds. The reaction typically involves treating the amine with an acylating agent such as an acid chloride, anhydride (B1165640), or a carboxylic acid activated by a coupling agent.

Direct amidation of carboxylic acids with amines is a challenging but desirable reaction due to the formation of a stable ammonium salt. rsc.org To overcome this, various methods have been developed, including the use of dehydrative coupling agents or catalysts. rsc.org For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of aromatic and aliphatic carboxylic acids with amines. rsc.org While 4-nitrobenzoic acid was reported to be unreactive under these specific conditions, the general principle of using catalysts to facilitate direct amidation is a key strategy in modern synthesis. rsc.org

A common industrial approach involves the use of condensing agents. For example, in the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, the related starting material 3-nitro-4-chlorobenzoic acid is first converted to an activated ester using N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator. This activated intermediate then readily reacts with an aniline to form the amide bond. google.com This two-step, one-pot procedure simplifies operations and can lead to high yields. google.com

Table 1: Examples of Amidation Reagents and Conditions

| Acylating/Coupling Agent | Amine Substrate | Conditions | Product Type |

|---|---|---|---|

| Carboxylic Acid + TiF₄ | Alkyl and Aryl Amines | Refluxing Toluene | Carboxamide |

| Carboxylic Acid + DIC/HOBt | Anilines | Room Temperature | N-Aryl Benzamide |

| Acid Chloride | Primary/Secondary Amines | Base (e.g., Pyridine) | Amide |

These reactions are valuable for introducing a wide range of substituents onto the molecule, thereby modifying its steric and electronic properties.

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate that can be substituted with various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. nih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide array of substituents that are otherwise difficult to introduce directly onto the aromatic ring. Examples include:

Halogenation: Using CuCl, CuBr, or KI to introduce -Cl, -Br, or -I, respectively. nih.gov

Cyanation: Using CuCN to introduce a nitrile group (-CN).

Thiocyanation: Using potassium thiocyanate with a copper catalyst to introduce a thiocyanate group (-SCN). nih.gov

Table 2: Common Sandmeyer Reactions

| Reagent | Catalyst | Product Functional Group |

|---|---|---|

| HCl | CuCl | -Cl |

| HBr | CuBr | -Br |

| KCN | CuCN | -CN |

| KSCN | CuSCN | -SCN |

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a key functional handle for further transformations.

The reduction of the nitro group to a primary amino group is one of the most important transformations in aromatic chemistry. wikipedia.org This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one.

Catalytic hydrogenation is a widely used method for this reduction. It typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.org This method is often clean and efficient.

Catalytic transfer hydrogenation (CTH) offers an alternative that avoids the use of flammable hydrogen gas. In CTH, a hydrogen donor molecule, such as propan-2-ol or formic acid, is used in the presence of a catalyst. iitm.ac.inorganic-chemistry.org For example, a cobalt(II)-substituted hexagonal mesoporous aluminophosphate (CoHMA) catalyst has been used for the CTH of various aromatic nitro compounds with propan-2-ol, achieving high yields. iitm.ac.in The reduction of 2,4-dinitrochlorobenzene using this system selectively reduces the nitro groups, yielding 4-chloro-3-nitroaniline. iitm.ac.in

Other common reduction methods include:

Metal-Acid Systems: Using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). wikipedia.org

Sulfide (B99878) Reagents: Using sodium sulfide or sodium hydrosulfite, which can offer chemoselectivity in molecules with multiple nitro groups. wikipedia.org

Metal-Free Reductions: Reagents like tetrahydroxydiboron (B82485) have been shown to reduce aromatic nitro groups under mild conditions. organic-chemistry.org

The choice of reducing agent is crucial, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.

Table 3: Selected Methods for Nitro Group Reduction

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, common industrial method. |

| Catalytic Transfer Hydrogenation | Propan-2-ol, CoHMA catalyst | Avoids H₂ gas, good yields. iitm.ac.in |

| Metal in Acid | Fe, Sn, or Zn + HCl | Classic and cost-effective method. wikipedia.org |

Reactions of the Chloro Substituent on the Aromatic Ring

The chloro substituent on the benzene (B151609) ring is generally unreactive towards nucleophiles. However, its reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to it.

In this compound, the chloro group is positioned ortho to the nitro group. This arrangement strongly activates the carbon atom attached to the chlorine for nucleophilic aromatic substitution (SₙAr) . The reaction proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The strong electron-withdrawing nitro group stabilizes this intermediate by delocalizing the negative charge, which is a crucial requirement for the reaction to proceed. libretexts.orgnih.gov Finally, the leaving group is eliminated, restoring the aromaticity of the ring.

Common nucleophiles for SₙAr reactions include amines, alkoxides, and hydroxides. For example, the chlorine atom in 4-chloro-3-nitrobenzoic acid can be displaced by methylamine to form 4-methylamino-3-nitrobenzoic acid. google.com This type of reaction is a powerful tool for introducing new functional groups in place of the halogen. The rate of substitution depends on the strength of the nucleophile and the degree of activation provided by the electron-withdrawing groups.

Table 4: Nucleophilic Aromatic Substitution (SₙAr)

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Methylamine (CH₃NH₂) | Secondary Amine (-NHCH₃) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (B47542) (-OH) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

The chloro substituent on the aromatic ring of this compound is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organic halide with an organoboron compound. libretexts.org The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted aromatic chlorides provides insight into potential reaction conditions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group can influence the efficiency of the oxidative addition step.

Successful Suzuki-Miyaura couplings have been reported for a variety of chloro-heterocyclic compounds and substituted chloroarenes. For instance, the coupling of 4-chloro quinoline derivatives with various arylboronic acids has been achieved using a Tetrakis(triphenylphosphine)palladium(0) catalyst. researchgate.net Similarly, unprotected nitrogen-rich heterocycles, such as 3-chloroindazole, have been successfully coupled with aryl and heteroaryl boronic acids using palladium precatalysts with bulky phosphine ligands like XPhos and SPhos. nih.gov These reactions typically employ a base, such as potassium phosphate (K₃PO₄), and are often carried out in solvent mixtures like dioxane/water. nih.gov

Based on these analogous reactions, a proposed Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented below.

Table 1: Postulated Reaction Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition | Reference Example |

| Aryl Halide | This compound | N/A |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | researchgate.netnih.gov |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | researchgate.netnih.gov |

| Base | K₃PO₄ or Cs₂CO₃ | nih.govnih.gov |

| Solvent | Dioxane/Water or Toluene | nih.govnih.gov |

| Temperature | 60-110 °C | nih.govmdpi.com |

It is important to note that the specific yields and optimal conditions would need to be determined experimentally. The electronic nature of the boronic acid partner and the specific ligand-catalyst system chosen would significantly impact the outcome of the reaction.

Modifications at the Ester Moiety

The methyl ester group of this compound provides another avenue for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid or transesterification to other esters.

Hydrolysis of the methyl ester to the carboxylic acid, 3-amino-4-chloro-5-nitrobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method for the hydrolysis of esters. wikipedia.org This reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. wikipedia.orgstudy.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). study.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

High-temperature water, with or without a base, has been shown to be an effective green chemistry approach for the hydrolysis of methyl benzoates. rsc.org For sterically hindered and para-substituted methyl benzoates, quantitative saponification can be achieved in a 2% potassium hydroxide solution at temperatures between 200-300 °C within 30 minutes. rsc.org

Table 2: General Conditions for Hydrolysis of Methyl Benzoate (B1203000) Derivatives

| Method | Reagents | Temperature | Product | Reference |

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH | Reflux | Sodium/Potassium Carboxylate | wikipedia.org |

| High-Temperature Saponification | 2% Aqueous KOH | 200-300 °C | Potassium Carboxylate | rsc.org |

The resulting 3-amino-4-chloro-5-nitrobenzoic acid is a valuable intermediate for further synthetic transformations, such as amide bond formation.

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu This reaction can be catalyzed by either an acid or a base. ucla.edu In an acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. ucla.edu

Alternatively, base-catalyzed transesterification can be achieved using an alkoxide. The alkoxide, being a strong nucleophile, attacks the carbonyl carbon of the ester, leading to the exchange of the alkyl group. ucla.edu

Table 3: General Methods for Transesterification of Methyl Benzoate

| Catalyst Type | Example Catalyst | Reactant Alcohol | Conditions | Reference |

| Acid | Sulfuric Acid | Ethanol (B145695) (excess) | N/A | ucla.edu |

| Base | Sodium Ethoxide | Ethanol (excess) | N/A | ucla.edu |

| Metal Compound | Zinc Acetate | Menthol | N/A | google.com |

| Solid Acid | Zr/Ti Oxides | Various Alcohols | N/A | mdpi.comresearchgate.net |

The choice of catalyst and reaction conditions for the transesterification of this compound would depend on the desired alkyl group and the need to avoid side reactions with the other functional groups present on the aromatic ring.

Advanced Structural Elucidation and Characterization of Methyl 3 Amino 4 Chloro 5 Nitrobenzoate

Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. For methyl 3-amino-4-chloro-5-nitrobenzoate, a combination of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy has provided a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. Through the application of one- and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in this compound can be meticulously resolved.

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons and the methyl ester protons. The two aromatic protons, being in different chemical environments due to the varied electronic effects of the surrounding amino, chloro, and nitro groups, would likely appear as two distinct doublets in the aromatic region of the spectrum. The methyl protons of the ester group would present as a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement this by showing discrete signals for each unique carbon atom in the molecule. This includes the carbons of the benzene (B151609) ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-donating amino group and the electron-withdrawing chloro and nitro groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ||

| Aromatic CH | ||

| Methyl (O-CH₃) | ||

| Carbonyl (C=O) | ||

| Aromatic C-NH₂ | ||

| Aromatic C-Cl | ||

| Aromatic C-NO₂ | ||

| Aromatic C-COOCH₃ | ||

| Aromatic CH | ||

| Aromatic CH |

Note: This table is predictive and awaits experimental verification.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show the correlation between the two aromatic protons, confirming their neighboring positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the aromatic ring and the methyl group of the ester.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amino group (N-H) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the methyl ester would show a strong absorption band around 1700-1730 cm⁻¹. The nitro group (NO₂) would display characteristic symmetric and asymmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present in their expected regions.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | |

| C-H Stretch (Aromatic) | |

| C=O Stretch (Ester) | |

| C=C Stretch (Aromatic) | |

| N-O Stretch (Nitro) | |

| C-N Stretch | |

| C-Cl Stretch |

Note: This table is predictive and awaits experimental verification.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H tend to give strong signals in IR, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring would be expected to be prominent in the Raman spectrum, aiding in a more complete vibrational analysis of the molecule.

X-ray Crystallographic AnalysisX-ray crystallography provides the most definitive structural information for a crystalline solid.

Analysis of Intermolecular Interactions within the Crystal LatticeUnderstanding the crystal packing requires an analysis of the non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that hold the molecules together in the crystal lattice. These interactions are fundamental to the material's bulk properties.

Without experimental data from these analytical techniques for this compound, a scientifically accurate and detailed article on its advanced structural elucidation and characterization cannot be generated.

Hydrogen Bonding Networks (N–H⋯O, C–H⋯N, C–H⋯O)

No specific data is available on the hydrogen bonding interactions within the crystal structure of this compound.

Halogen Bonding Interactions

There is no published information regarding the presence or nature of halogen bonding involving the chlorine substituent in solid-state this compound.

π-π Stacking Interactions and Van der Waals Forces

Detailed analysis of π-π stacking and van der Waals forces for this compound is not available in the scientific literature.

Supramolecular Architecture and Crystal Packing Motifs

Without crystallographic data, the supramolecular architecture and specific crystal packing motifs for this compound remain unknown.

Conformational Analysis in the Solid State

A conformational analysis of this compound in its solid form has not been reported.

Computational Chemistry and Theoretical Studies of Methyl 3 Amino 4 Chloro 5 Nitrobenzoate

Intermolecular Interaction Analysis from a Theoretical Perspective

Non-Covalent Interaction (NCI) Index Analysis

Non-Covalent Interaction (NCI) index analysis is a computational chemistry technique used to identify and visualize non-covalent interactions in three-dimensional space. wikipedia.org This method is predicated on the relationship between the electron density (ρ), a fundamental property of molecules, and its derivatives. Specifically, it focuses on regions of low electron density with a small reduced density gradient (s), which are indicative of non-covalent interactions. wikipedia.org

The analysis generates isosurfaces that represent different types of interactions. The nature and strength of these interactions are typically distinguished by color-coding the isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density.

Blue isosurfaces generally indicate strong, attractive interactions such as hydrogen bonds.

Green isosurfaces represent weaker, delocalized interactions like van der Waals forces.

Red isosurfaces signify repulsive interactions, often found in sterically crowded regions or between ring centers.

For Methyl 3-amino-4-chloro-5-nitrobenzoate, NCI analysis can provide critical insights into its intermolecular and intramolecular interactions, which influence its crystal packing, solubility, and interactions with other molecules. Intramolecularly, a hydrogen bond is expected between the hydrogen of the amino group and an oxygen atom of the adjacent nitro group, forming a six-membered ring. This interaction would be visualized as a blue or bluish-green disc-like isosurface between the N-H and O-N groups.

Additionally, van der Waals interactions, represented by broader, greener surfaces, would be observed across the aromatic ring and involving the methyl ester group. Repulsive steric interactions, though likely minimal in the isolated molecule, might appear as red patches, for instance, between the bulky chlorine atom and the nitro group.

In a condensed phase or a dimeric state, NCI analysis would reveal intermolecular interactions. For example, hydrogen bonding between the amino group of one molecule and the nitro or ester group of another would be key in crystal lattice formation. Pi-stacking interactions between aromatic rings would also be visualized as large green surfaces between the molecules.

Hypothetical NCI Analysis Data for a this compound Dimer:

| Interaction Type | Interacting Groups | sign(λ₂)ρ (a.u.) | Color on Isosurface |

| Strong Hydrogen Bond | Amino (N-H) --- Nitro (O=N) | -0.035 | Blue |

| Weak Hydrogen Bond | Amino (N-H) --- Ester (C=O) | -0.015 | Green-Blue |

| van der Waals | Aromatic Ring --- Aromatic Ring | -0.005 to 0.005 | Green |

| Steric Repulsion | Chlorine --- Chlorine | +0.020 | Red |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools to predict the reactivity and selectivity of organic molecules, guiding synthetic chemists in designing efficient and selective reactions. For a substituted aromatic ring like this compound, these predictive methods are invaluable.

Computational Prediction of Nitration Regioselectivity on Substituted Aromatic Rings

Electrophilic aromatic substitution, such as nitration, on an already substituted benzene (B151609) ring is highly dependent on the electronic nature and position of the existing substituents. The amino (-NH₂), chloro (-Cl), nitro (-NO₂), and methyl ester (-COOCH₃) groups on this compound all exert directing effects. The amino group is a strong activating group and ortho-, para-directing. The chloro group is deactivating but also ortho-, para-directing. The nitro and methyl ester groups are both deactivating and meta-directing.

Given the substitution pattern, the only available position for further substitution is C6. However, to computationally predict the regioselectivity of a hypothetical nitration reaction, several methods can be employed:

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is often associated with the nucleophilic character of a molecule. The region of the molecule with the largest HOMO density is typically the most susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the electron-donating amino group. The calculated HOMO density at each available carbon atom can predict the most likely site of nitration. nih.gov

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution of a molecule. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack. By calculating the ESP on the molecular surface, one can identify the most nucleophilic site.

Calculation of σ-Complex Stability: A more direct approach involves calculating the relative energies of the possible Wheland intermediates (σ-complexes) formed during the reaction. scispace.com The transition state leading to the most stable intermediate is generally the lowest in energy, thus indicating the preferred reaction pathway. For the nitration of this compound, one would model the σ-complex formed by the addition of NO₂⁺ at the C6 position and any other potential, albeit less likely, positions.

Hypothetical σ-Complex Energies for Nitration of this compound:

| Position of Nitration | Relative Energy of σ-Complex (kcal/mol) | Predicted Major Product |

| C6 | 0.0 | Yes |

| C2 (ipso-substitution) | +25.8 | No |

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state (TS) theory is a cornerstone of computational reaction dynamics. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility.

For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAᵣ) where the chlorine atom is displaced, TS calculations can elucidate the detailed mechanism. The calculation would involve modeling the reactants (the benzoate (B1203000) and a nucleophile), the intermediate Meisenheimer complex, the transition states connecting them, and the final products.

The process involves:

Locating Stationary Points: Optimization calculations are performed to find the minimum energy structures of the reactants, intermediates, and products.

Finding the Transition State: A search for the first-order saddle point on the potential energy surface connecting the reactant/intermediate and intermediate/product is conducted. This structure represents the transition state.

Frequency Analysis: A frequency calculation is performed on the TS structure. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

These calculations would provide the activation energy barrier, which is crucial for understanding the reaction rate and how it might be affected by changes in the nucleophile, solvent, or the substituents on the aromatic ring.

Rational Design of Novel Synthetic Pathways and Catalysts

Computational chemistry is not only a tool for analysis but also for design. By understanding the electronic structure, reactivity, and mechanistic pathways of this compound, new synthetic routes and catalysts can be rationally designed.

For instance, if a specific functionalization at the C6 position is desired, computational screening of various electrophiles can be performed to identify the one with the highest reactivity and selectivity for that site. This avoids costly and time-consuming trial-and-error experimentation.

In the context of catalysis, if a reaction involving this compound has a high activation barrier, a catalyst can be designed to stabilize the transition state and lower this barrier. For example, in a palladium-catalyzed cross-coupling reaction at the C-Cl bond, density functional theory (DFT) can be used to:

Model the entire catalytic cycle (oxidative addition, transmetalation, reductive elimination).

Investigate the effect of different ligands on the palladium center.

Identify the rate-determining step of the cycle.

By systematically modifying the ligands in silico and calculating the corresponding energy barriers, a computational chemist can predict which ligand will provide the best catalytic performance in terms of reaction rate and yield. This computational pre-screening can significantly accelerate the discovery of new and improved catalytic systems.

Role As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The utility of Methyl 3-amino-4-chloro-5-nitrobenzoate as an intermediate stems from the differential reactivity of its functional groups. The amino group can be readily acylated, alkylated, or diazotized; the nitro group can be reduced to an amine, which can then participate in cyclization reactions; the chloro group can be displaced via nucleophilic aromatic substitution; and the methyl ester can be hydrolyzed or transesterified. This multi-functionality makes it a valuable starting material for generating molecular diversity.

This compound is an excellent starting point for the synthesis of a variety of highly substituted benzoate (B1203000) derivatives. The existing substituents on the benzene (B151609) ring direct further reactions and can themselves be transformed into other functional groups. For instance, the reduction of the nitro group to a second amino group yields a diaminochlorobenzoate, a precursor for further derivatization.

An analogous transformation is seen in the synthesis of 4'-aminophenyl-3-amino-4-chlorobenzoate. This process involves the catalytic reduction of a related dinitro compound, 4'-nitrophenyl-4-chloro-3-nitrobenzoate, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. rsc.org This reaction highlights how the nitro groups on such benzoate structures can be efficiently converted to amino groups, thereby creating new derivatives with altered chemical properties and functionalities. rsc.org

Key Transformations for Derivative Synthesis:

| Functional Group | Potential Reaction | Resulting Structure |

|---|---|---|

| Nitro Group (-NO₂) | Reduction (e.g., with H₂/Pd-C, Fe/HCl) | Amino Group (-NH₂) |

| Amino Group (-NH₂) | Diazotization (with NaNO₂/HCl) followed by Sandmeyer reaction | Halogen, Cyano, Hydroxyl, etc. |

| Amino Group (-NH₂) | Acylation (with Acyl Chlorides) | Amide Group (-NHCOR) |

| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution | Alkoxy, Amino, or Thiol ethers |

The arrangement of functional groups on this compound makes it a prime candidate for constructing complex heterocyclic systems. Heterocyclic compounds are core structures in many biologically active molecules. The ortho-relationship between the amino and ester groups (after potential reduction of the nitro group) is particularly useful for building fused ring systems.

For example, ortho-aminoaryl ketones or nitriles are common precursors for the synthesis of quinazolines, a class of heterocyles with significant pharmacological applications. organic-chemistry.orgnih.gov By reducing the nitro group of this compound to an amine, a 3,4-diamino- a derivative is formed, which can then undergo cyclization with various reagents like aldehydes or formamide to construct a quinazoline ring. nih.gov

Furthermore, the utility of chloro-nitrophenyl moieties as building blocks for bioactive heterocycles is well-documented. In a notable study, a similarly substituted compound, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, was used as a versatile precursor to synthesize a range of fused heterocycles, including pyrimidinone and oxazinone derivatives with demonstrated antimicrobial activity. researchgate.net This illustrates the value of the chloro-nitrophenyl scaffold, present in this compound, for generating novel and complex heterocyclic structures. researchgate.net

Applications in Pharmaceutical and Agrochemical Intermediate Synthesis

The structural motifs derived from this compound are found in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its role as a key intermediate allows for the efficient assembly of these complex target molecules.

While not a direct precursor in the most common synthetic routes, the structural framework of this compound is highly analogous to key intermediates in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension.

The synthesis of Telmisartan critically involves the formation of a substituted benzimidazole ring system. A common industrial synthesis utilizes Methyl 4-butyramido-3-methyl-5-nitrobenzoate as a starting material. This compound shares the core aminonitrobenzoate structure with the subject molecule. The synthetic sequence involves:

Reduction of the nitro group to an amino group, yielding Methyl 3-amino-4-butyramido-5-methylbenzoate.

Cyclization of the resulting diamine derivative to form the 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid core.

This benzimidazole carboxylic acid is a crucial building block that is further elaborated to afford the final Telmisartan molecule. The successful use of this analogous nitrobenzoate derivative underscores the potential contribution of this compound to similar synthetic strategies for benzimidazole-containing pharmaceuticals.

Gefitinib is an anticancer agent whose structure is based on a quinazoline ring. The synthesis of the quinazoline core often starts from appropriately substituted aniline derivatives. Specifically, ortho-amino benzoic acid derivatives are common precursors for creating the quinazolinone skeleton.

Various synthetic routes to Gefitinib start from substituted benzoates, which undergo nitration, reduction, and cyclization steps. For example, one synthesis begins with methyl 3-hydroxy-4-methoxybenzoate, which is nitrated to introduce a nitro group and then reduced to an amino group ortho to the ester. This intermediate is then cyclized with formamidine acetate to build the foundational quinazoline ring. google.com

Given its structure, this compound represents a potential starting material for similar pathways. The reduction of its nitro group would generate a diamino derivative, which is primed for cyclization reactions to form a substituted quinazoline ring, the central scaffold of Gefitinib and other related kinase inhibitors. The synthesis of quinazolines and quinazolinones from ortho-amino benzamides or benzonitriles is a widely employed strategy in medicinal chemistry. organic-chemistry.orgopenmedicinalchemistryjournal.com

The development of novel agrochemicals, such as herbicides and pesticides, often relies on versatile chemical building blocks to create new active compounds. Substituted nitroaromatics and chlorinated benzoic acids are well-established toxophores and synthetic intermediates in this field. For instance, 3-Chloro-5-nitrobenzoic acid is noted for its use as an intermediate in the formulation of herbicides and pesticides. chemimpex.com

The structural features of this compound make it a valuable precursor for agrochemical synthesis. A closely related compound, 2-Amino-5-Chloro-3-Methylbenzoic acid , is a key intermediate in the production of Chlorantraniliprole, a broad-spectrum insecticide. agropages.comgoogle.com This highlights the industrial importance of substituted chlorobenzoic acid derivatives in the agrochemical sector. The combination of chloro, nitro, and amino functionalities on the benzoate ring provides multiple reaction pathways to generate diverse molecular structures for screening and development as new crop protection agents.

Versatility in Material Science and Functional Material Development

Component in the Synthesis of Optoelectronic Materials (e.g., Nonlinear Optical Materials related)

While direct studies on this compound in optoelectronic materials are not extensively documented, the structural motifs present in the molecule are highly relevant to the design of nonlinear optical (NLO) materials. Organic molecules exhibiting significant NLO activity often feature an electron-conjugated system substituted with both electron-donating and electron-accepting groups. This arrangement facilitates intramolecular charge transfer, a key factor for high NLO response.

Research on analogous compounds, such as those derived from 2-chloro-4-nitro-benzoate, has demonstrated the potential of this class of molecules in forming third-order NLO materials. researchgate.net The synthesis of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate, for instance, has yielded single crystals with notable NLO properties. researchgate.net The presence of the nitro group, a strong electron acceptor, is particularly significant in enhancing the NLO properties of organic molecules.

The general principle involves the creation of a charge-asymmetric molecule, often through proton transfer between an acidic and a basic component, leading to a product with a significant ground-state dipole moment. researchgate.net In this context, the amino group of this compound can be protonated or otherwise modified to create such a charge-transfer system. The combination of the donor (amino) and acceptor (nitro) groups on the benzene ring of this compound makes it a promising, albeit currently underexplored, precursor for the synthesis of novel NLO materials.

Table 1: Key Molecular Features for Nonlinear Optical Activity

| Feature | Role in NLO Properties | Relevance to this compound |

| Electron Donor Group | Facilitates charge transfer | The amino group serves as an effective electron donor. |

| Electron Acceptor Group | Creates charge asymmetry | The nitro group is a strong electron acceptor. |

| Conjugated System | Provides a pathway for electron delocalization | The benzene ring acts as the conjugated bridge. |

| Potential for Asymmetry | Enhances second and third-order NLO effects | The specific substitution pattern offers avenues for creating non-centrosymmetric structures. |

Precursor for Advanced Polymer Monomers and Supramolecular Structures

The functional groups on this compound provide multiple reactive sites for polymerization and the formation of ordered supramolecular assemblies.

Advanced Polymer Monomers:

Aminobenzoic acids and their esters are well-established monomers for the synthesis of aromatic polyamides and polyesters. These polymers are known for their high thermal stability and mechanical strength. The presence of the amino and methyl ester groups on this compound allows it to be incorporated into polymer chains through polycondensation reactions.

For instance, the amino group can react with a dicarboxylic acid chloride, or the ester can be hydrolyzed to a carboxylic acid and then reacted with a diamine. While specific polymers derived from this exact monomer are not widely reported, the synthesis of poly(o-aminobenzoic acid) and copolymers with aniline demonstrates the feasibility of polymerizing substituted aminobenzoic acids. researchgate.net The resulting polymers can exhibit interesting properties, such as electrical conductivity, making them potential candidates for various electronic applications. The additional chloro and nitro substituents on the monomer would be expected to modify the properties of the resulting polymer, potentially enhancing its thermal stability or altering its solubility and processing characteristics.

Supramolecular Structures:

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, ordered structures. The functional groups on this compound are well-suited for directing such interactions.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group and the carbonyl of the ester can act as hydrogen bond acceptors. This allows for the formation of predictable hydrogen-bonding networks, which can lead to the self-assembly of one-, two-, or three-dimensional structures.

π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring can promote π-π stacking interactions with electron-rich aromatic systems. This can be a driving force in the co-crystallization of this compound with other aromatic molecules.

The formation of such ordered assemblies is of interest for applications in crystal engineering, where the goal is to design solids with specific physical and chemical properties.

Table 2: Functional Groups and Their Roles in Polymer and Supramolecular Chemistry

| Functional Group | Role in Polymerization | Role in Supramolecular Assembly |

| Amino (-NH2) | Reactive site for polyamide formation. | Hydrogen bond donor. |

| Methyl Ester (-COOCH3) | Can be hydrolyzed to a carboxylic acid for polyamidation or used in transesterification for polyester synthesis. | Hydrogen bond acceptor (carbonyl oxygen). |

| Chloro (-Cl) | Modifies polymer properties (e.g., solubility, thermal stability). | Can participate in halogen bonding. |

| Nitro (-NO2) | Influences the electronic properties and stability of the polymer. | Hydrogen bond acceptor; promotes π-π stacking. |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-4-chloro-5-nitrobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach includes:

Nitration : Introduce the nitro group at the 5-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Chlorination : Electrophilic substitution (e.g., Cl₂/FeCl₃) at the 4-position, requiring precise stoichiometry to minimize polychlorination byproducts .

Amination : Reduction of a nitro intermediate or direct nucleophilic substitution (e.g., NH₃/EtOH under reflux) to introduce the 3-amino group .

Key considerations : Temperature control during nitration and chlorination steps is critical to prevent decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (typically 60–75%) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., para-nitro groups deshield adjacent protons) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amino (3400–3300 cm⁻¹) functionalities .

- Mass Spectrometry (MS) : Use high-resolution MS to distinguish between isobaric species (e.g., Cl vs. Br isotopes) .

Data contradiction example : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Q. What are the solubility challenges for this compound, and how can they be addressed in reaction design?

this compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) and water. Strategies include:

- Co-solvent systems : Use DCM/MeOH (4:1) for reactions requiring mild polarity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) temporarily for aqueous-phase reactions .

- Temperature modulation : Heating in THF or acetone enhances solubility during reflux .

Note : Solubility data for analogous compounds (e.g., methyl 5-chloroanthranilate) suggest similar trends, with logP ~2.5–3.0 .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

- Steric effects : The 4-chloro group hinders electrophilic attack at the adjacent position, directing reactions to the 2- or 6-positions .

- Electronic effects : The electron-withdrawing nitro group deactivates the ring, favoring nucleophilic aromatic substitution (e.g., amination) at the 3-position .

Case study : In Suzuki-Miyaura coupling, the 3-amino group acts as a directing group, enabling selective cross-coupling at the 2-position with aryl boronic acids .

Q. What computational methods predict hydrogen-bonding patterns in crystalline forms of this compound?

- DFT calculations : Optimize molecular geometry to identify potential hydrogen-bond donors/acceptors (e.g., amino and nitro groups) .

- Graph set analysis : Classify H-bond motifs (e.g., Etter’s rules) to predict chain (C(4)) or ring (R₂²(8)) patterns .

Experimental validation : Pair computational predictions with X-ray crystallography to resolve packing arrangements, critical for polymorphism studies .

Q. How can conflicting data on nitro-group reduction be reconciled in catalytic hydrogenation studies?

Contradictions arise from competing reduction pathways:

- Catalyst-dependent selectivity : Pd/C typically reduces nitro to amino, while PtO₂ may over-reduce to hydroxylamine intermediates .

- Solvent effects : Methanol stabilizes nitro intermediates, whereas acidic conditions (e.g., HCl/EtOH) accelerate full reduction .

Mitigation : Monitor reactions with in situ IR or Raman spectroscopy to detect intermediates and adjust catalyst loading (5–10% w/w) .

Q. What strategies minimize byproduct formation during amidation or esterification of this compound?

- Activation reagents : Use HATU or EDCI for efficient coupling, reducing racemization .

- Protection/deprotection : Temporarily protect the amino group with Boc anhydride to prevent side reactions during esterification .

- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor mono-functionalization over di-adducts .

Methodological Tables

Q. Table 1. Common Analytical Techniques for Structural Validation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, H-6), δ 6.89 (s, NH₂) | |

| IR (KBr) | 3350 cm⁻¹ (N-H), 1530 cm⁻¹ (NO₂) | |

| HRMS (ESI+) | [M+H]⁺ calcd. 245.0123, found 245.0128 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.